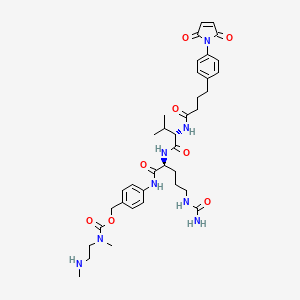

Mal-Phe-C4-Val-Cit-PAB-DMEA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H50N8O8 |

|---|---|

Molecular Weight |

734.8 g/mol |

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate |

InChI |

InChI=1S/C37H50N8O8/c1-24(2)33(43-30(46)9-5-7-25-12-16-28(17-13-25)45-31(47)18-19-32(45)48)35(50)42-29(8-6-20-40-36(38)51)34(49)41-27-14-10-26(11-15-27)23-53-37(52)44(4)22-21-39-3/h10-19,24,29,33,39H,5-9,20-23H2,1-4H3,(H,41,49)(H,42,50)(H,43,46)(H3,38,40,51)/t29-,33-/m0/s1 |

InChI Key |

BEYGPHVYYUHOQW-ZQAZVOLISA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O |

Origin of Product |

United States |

Foundational & Exploratory

what is the structure of Mal-Phe-C4-Val-Cit-PAB-DMEA

An In-Depth Technical Guide to the Antibody-Drug Conjugate Linker: Mal-Phe-C4-Val-Cit-PAB-DMEA

This guide provides a comprehensive technical overview of the cleavable antibody-drug conjugate (ADC) linker, this compound. It is intended for researchers, scientists, and professionals in the field of drug development. The document details the linker's chemical structure, mechanism of action, and relevant experimental protocols, presenting quantitative data and logical workflows in a structured format.

Core Structure and Function

This compound is a sophisticated, multi-component linker system designed for the targeted delivery of cytotoxic payloads to cancer cells.[] Each component serves a distinct purpose to ensure stability in circulation and specific payload release within the target cell.[2]

-

Maleimide (Mal): This functional group serves as the conjugation point to the antibody. It is a thiol-reactive reagent that forms a stable covalent thioether bond with cysteine residues on the monoclonal antibody (mAb).[][2] The reaction is highly selective for thiols when performed under mild conditions (pH 6.5-7.5).[3]

-

Phenylalanine (Phe): This amino acid residue enhances the hydrophobicity and rigidity of the linker structure. This optimization of its spatial orientation is believed to contribute to efficient enzymatic cleavage.[2]

-

C4 Spacer: This four-carbon alkyl chain provides flexibility and maintains an optimal distance between the antibody and the cleavable dipeptide sequence.[2]

-

Valine-Citrulline (Val-Cit): This dipeptide is the core of the linker's conditional release mechanism. It is specifically designed as a substrate for Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][2][4] While initially thought to be specific to Cathepsin B, studies have shown that other lysosomal cathepsins (K, L, S) can also cleave the Val-Cit motif, which may prevent ADC resistance through the loss of a single protease.[5][6]

-

Para-aminobenzyloxycarbonyl (PAB): The PAB group is a "self-immolative" spacer.[] Once Cathepsin B cleaves the amide bond at the C-terminus of the citrulline residue, the resulting p-aminobenzyl alcohol intermediate becomes unstable.[4] It spontaneously undergoes a 1,6-elimination reaction, which fragments the spacer to release the attached payload in its unmodified, active form.[2][4]

-

Dimethylaminoethyl (DMEA): The DMEA moiety is attached to the payload. It serves to enhance the aqueous solubility and improve the pharmacokinetic properties of the ADC, potentially leading to prolonged circulation and reduced non-specific binding.[]

Below is a diagram illustrating the modular architecture of the linker.

Mechanism of Action: From Targeting to Payload Release

The therapeutic efficacy of an ADC utilizing this linker depends on a precise, multi-step intracellular process.

-

Targeting & Binding: The antibody component of the ADC selectively binds to its target antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized vesicle is trafficked to the lysosome.

-

Enzymatic Cleavage: Inside the acidic environment of the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide sequence.[4]

-

Payload Release: Cleavage of the Val-Cit linker triggers the rapid, spontaneous 1,6-elimination of the PAB spacer, which releases the active cytotoxic payload directly into the cytosol of the cancer cell.[2][4]

-

Cell Death: The released payload exerts its cytotoxic effect, for instance, by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[2]

The following diagram illustrates this workflow.

References

An In-Depth Technical Guide to the Mechanism of Action of Mal-Phe-C4-Val-Cit-PAB-DMEA-PNU-159682

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the antibody-drug conjugate (ADC) linker-payload system, Mal-Phe-C4-Val-Cit-PAB-DMEA, conjugated to the potent cytotoxic agent PNU-159682. This document details the function of each component, the intracellular processing of the ADC, and the ultimate cytotoxic effect on target cancer cells. It also includes a summary of relevant preclinical data and detailed experimental protocols for the evaluation of such ADCs.

Core Components and Their Roles

The this compound-PNU-159682 ADC is a highly sophisticated therapeutic agent designed for targeted delivery of a potent cytotoxin to cancer cells. Its efficacy is dependent on the synergistic action of its three main components: a monoclonal antibody (mAb), the linker system, and the cytotoxic payload.

-

Monoclonal Antibody (mAb): The mAb is the targeting component of the ADC. It is designed to specifically recognize and bind to a tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells. This specificity minimizes off-target toxicity to healthy tissues.

-

Linker System (this compound): This intricate linker is engineered to be stable in systemic circulation and to release the cytotoxic payload only upon internalization into the target cancer cell. Each component of the linker has a specific function:

-

Mal (Maleimide): The maleimide group serves as a reactive handle for the covalent attachment of the linker-payload complex to the mAb. It typically reacts with the thiol groups of cysteine residues on the antibody, forming a stable thioether bond.

-

Phe-C4 (Phenylalanine-C4): This dipeptide unit acts as a spacer element within the linker, contributing to its overall stability and solubility.

-

Val-Cit (Valine-Citrulline): This dipeptide is a crucial element of the linker's cleavable design. It is specifically recognized and cleaved by lysosomal proteases, such as cathepsin B, which are highly active within the endo-lysosomal compartment of cancer cells.[]

-

PAB (p-aminobenzylcarbamate): The PAB group is a self-immolative spacer. Once the Val-Cit linker is cleaved by cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, which in turn releases the active cytotoxic payload.

-

DMEA (Dimethylaminoethyl): The DMEA moiety is incorporated to enhance the solubility and improve the pharmacokinetic properties of the ADC.[] This modification helps to prevent aggregation and improve the overall stability of the conjugate in vivo.

-

-

Cytotoxic Payload (PNU-159682): PNU-159682 is a highly potent derivative of the anthracycline antibiotic nemorubicin.[2][3] Its mechanism of action involves the inhibition of DNA replication and transcription.[2] PNU-159682 intercalates into DNA and inhibits the function of topoisomerase II, an enzyme essential for DNA replication and repair.[2] This leads to the induction of DNA double-strand breaks and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[2] PNU-159682 is reported to be significantly more potent than its parent compound and other commonly used anthracyclines like doxorubicin.[2]

Mechanism of Action: From Systemic Circulation to Cell Death

The mechanism of action of an ADC utilizing the this compound-PNU-159682 system can be described in a stepwise manner:

-

Targeting and Binding: The ADC is administered intravenously and circulates throughout the body. The mAb component specifically recognizes and binds to its target TAA on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-TAA complex is internalized into the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosomes.

-

Lysosomal Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the Val-Cit linker is cleaved by cathepsin B.

-

Payload Release: The cleavage of the Val-Cit linker initiates the self-immolation of the PAB spacer, leading to the release of the active PNU-159682 payload into the cytoplasm of the cancer cell.

-

Cytotoxic Effect: The released PNU-159682 enters the nucleus and intercalates into the DNA. It then inhibits topoisomerase II, causing DNA damage and cell cycle arrest, which ultimately leads to apoptotic cell death.

Figure 1: Mechanism of action of a this compound-PNU-159682 ADC.

Quantitative Data Summary

The following table summarizes preclinical data for ADCs utilizing PNU-159682. It is important to note that the specific antibody and target antigen can influence the overall efficacy.

| Parameter | Value | Cell Lines / Model | Reference |

| Payload Potency (PNU-159682) | |||

| IC50 | 20-100 pM | Various human tumor cell lines | [4] |

| ADC In Vitro Cytotoxicity | |||

| IC50 | 0.01 - 0.058 nM | BJAB.Luc, Granta-519, SuDHL4.Luc, WSU-DLCL2 | [4] |

| ADC In Vivo Efficacy | |||

| Tumor Growth Inhibition | Complete tumor regression | NSCLC and colorectal cancer xenograft models | [5] |

| Effective Dose | Single dose of 1.0 mg/kg | NSCLC and colorectal cancer xenograft models | [5] |

Experimental Protocols

This section outlines typical methodologies for the preclinical evaluation of ADCs with the this compound-PNU-159682 system.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in target-antigen-expressing cancer cell lines.

Methodology:

-

Cell Culture: Culture target-antigen-positive and -negative cancer cell lines in appropriate media.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload (PNU-159682). Add the compounds to the cells and incubate for a defined period (e.g., 72-96 hours).

-

Viability Assessment: Measure cell viability using a luminescence-based assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).

-

Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

Cell Cycle Analysis

Objective: To confirm the mechanism of action of the released payload by assessing its effect on the cell cycle.

Methodology:

-

Cell Treatment: Treat target-antigen-positive cells with the ADC at a concentration around its IC50 value for a specified time (e.g., 24-48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to determine the point of cell cycle arrest.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice) bearing subcutaneous xenografts of a human cancer cell line that expresses the target antigen.

-

Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, ADC at various doses). Administer the treatments intravenously.

-

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Assess statistical significance between groups.

Figure 2: A typical experimental workflow for the preclinical evaluation of an ADC.

Conclusion

The this compound linker system in conjunction with the highly potent cytotoxic payload PNU-159682 represents a sophisticated and effective platform for the development of antibody-drug conjugates. The linker is designed for optimal stability in circulation and efficient, specific release of the payload within target cancer cells. The potent mechanism of action of PNU-159682, involving DNA intercalation and topoisomerase II inhibition, leads to effective tumor cell killing. Preclinical data supports the high potency and in vivo efficacy of ADCs utilizing this system. The experimental protocols outlined in this guide provide a framework for the robust evaluation of such novel therapeutic agents.

References

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. | BioWorld [bioworld.com]

An In-Depth Technical Guide to the Cleavable Linker: Mal-Phe-C4-Val-Cit-PAB-DMEA

This guide provides a detailed exploration of the Mal-Phe-C4-Val-Cit-PAB-DMEA linker, a sophisticated chemical entity integral to the design of modern antibody-drug conjugates (ADCs). Tailored for researchers, scientists, and drug development professionals, this document elucidates the linker's core components, mechanism of action, and the experimental protocols used for its evaluation.

Introduction to ADC Linker Technology

Antibody-drug conjugates are a class of targeted therapies that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately its therapeutic index. The this compound linker is a protease-cleavable linker designed for selective release of the cytotoxic payload within the target tumor cell.

Core Components of the this compound Linker

The this compound linker is a multicomponent system, with each part playing a distinct role in the functionality of the ADC.

-

Maleimide (Mal): This functional group is responsible for conjugating the linker to the antibody. It reacts specifically with thiol (-SH) groups on cysteine residues of the antibody, forming a stable thioether bond.[][2] This reaction is highly efficient and proceeds under mild physiological conditions.[2]

-

Phenylalanine (Phe): The inclusion of a phenylalanine residue can influence the hydrophobicity and steric properties of the linker. This can impact the overall solubility and aggregation propensity of the ADC.

-

C4 Alkyl Spacer: This four-carbon chain provides spatial separation between the antibody and the rest of the linker-payload complex. The length of the alkyl spacer can affect the ADC's hydrophobicity, stability, and susceptibility to enzymatic cleavage.[3]

-

Valine-Citrulline (Val-Cit): This dipeptide sequence serves as the recognition site for lysosomal proteases, most notably Cathepsin B.[4][][] Cathepsin B is often overexpressed in the tumor microenvironment and within the lysosomes of cancer cells, making the Val-Cit motif a highly selective cleavage site for targeted drug release.[]

-

p-Aminobenzyl Alcohol (PAB): The PAB group functions as a self-immolative spacer.[4] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic drug.[4]

-

Dimethylethylamine (DMEA): The DMEA group is incorporated to enhance the solubility and improve the pharmacokinetic properties of the ADC.[] This can lead to prolonged circulation time and reduced non-specific uptake.[]

Mechanism of Action: A Stepwise Payload Release

The selective release of the cytotoxic payload from an ADC utilizing the this compound linker is a multi-step process that occurs following the internalization of the ADC into the target cancer cell.

-

ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically via endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer of the Val-Cit dipeptide.[7][8]

-

Self-Immolation: The cleavage of the Val-Cit dipeptide exposes a free amino group on the PAB spacer, triggering a rapid, spontaneous 1,6-elimination reaction.

-

Payload Release: This self-immolative cascade results in the fragmentation of the PAB spacer and the release of the active, unmodified cytotoxic drug into the cytoplasm of the cancer cell.

Below is a diagram illustrating the cleavage and self-immolation cascade of the Val-Cit-PAB portion of the linker.

Quantitative Data on Linker Performance

The performance of an ADC linker is evaluated based on its stability in circulation and its efficiency of cleavage at the target site. The following tables provide representative quantitative data for Val-Cit linkers and maleimide-cysteine conjugates based on published literature. It is important to note that specific values for the this compound linker may be proprietary.

Table 1: Representative Cathepsin B Cleavage Kinetics of Val-Cit Linkers

| Parameter | Value | Reference |

| ADC Concentration | 1 µM | [9] |

| Cathepsin B Concentration | 20 nM | [9] |

| Incubation Time | 4 hours | [9] |

| % Payload Release | >90% | [9] |

| Cleavage Rate (pmol/min) | 150 | [9] |

Table 2: Representative Plasma Stability of Maleimide-Cysteine Conjugates

| Parameter | Value | Reference |

| Incubation Matrix | Human Plasma | [9] |

| Incubation Time | 72 hours | [9] |

| % Payload Release | <10% | [9] |

| Half-life of Conversion | 20-80 hours | [10] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the characterization and validation of ADC linkers.

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate and extent of payload release from an ADC in the presence of purified human Cathepsin B.

Objective: To measure the enzymatic cleavage of the Val-Cit linker and subsequent payload release.

Materials:

-

ADC construct with this compound linker

-

Purified human Cathepsin B

-

Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (DTT)[9]

-

Quenching Solution: Acetonitrile with a suitable internal standard

-

LC-MS/MS system

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).

-

Reconstitute purified Cathepsin B in the assay buffer to a working concentration of 20 nM.[9]

-

Pre-warm all solutions to 37°C.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the ADC (to a final concentration of 1 µM) with the assay buffer.[9]

-

Initiate the cleavage reaction by adding the Cathepsin B solution.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding an excess of the cold quenching solution.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

-

-

Data Analysis:

-

Plot the concentration of the released payload against time to determine the cleavage kinetics.

-

Plasma Stability Assay

This assay evaluates the stability of the ADC in a physiological matrix, assessing premature drug release.

Objective: To determine the stability of the ADC linker in human plasma.

Materials:

-

ADC construct

-

Human plasma

-

Incubator at 37°C

-

LC-MS/MS system

-

Reagents for sample extraction (e.g., protein precipitation, immunocapture)

Procedure:

-

Incubation:

-

Incubate the ADC construct in human plasma at 37°C for an extended period (e.g., up to 7 days).

-

-

Time-Point Sampling:

-

At various time points, collect aliquots of the plasma sample.

-

-

Sample Processing:

-

LC-MS/MS Analysis:

-

Quantify the amount of intact ADC and any released payload in the processed samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Determine the rate of ADC degradation and payload release over time to assess the linker's stability.

-

Conclusion

The this compound linker represents a highly engineered and sophisticated component in the design of modern antibody-drug conjugates. Its multi-component structure allows for stable conjugation to an antibody, enhanced pharmacokinetic properties, and highly specific, enzyme-mediated release of a cytotoxic payload within the target tumor cell. The combination of the Cathepsin B-cleavable Val-Cit dipeptide and the self-immolative PAB spacer ensures efficient and traceless drug release, contributing to an improved therapeutic window for ADCs. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of this and similar linker technologies, which are crucial for the continued advancement of targeted cancer therapies.

References

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 9. benchchem.com [benchchem.com]

- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of Mal-Phe-C4-Val-Cit-PAB-DMEA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Mal-Phe-C4-Val-Cit-PAB-DMEA, a sophisticated linker used in the development of Antibody-Drug Conjugates (ADCs). This document outlines a detailed, multi-step synthetic pathway and the analytical techniques required to ensure the purity and structural integrity of this complex molecule.

Introduction

This compound is an enzyme-cleavable ADC linker designed for targeted cancer therapy. Its multi-component structure is engineered for stability in circulation and specific release of a cytotoxic payload within tumor cells. The key components and their functions are:

-

Maleimide (Mal): Enables covalent conjugation to thiol groups on cysteine residues of monoclonal antibodies.

-

Phenylalanine (Phe)-C4: A hydrophobic spacer that connects the maleimide group to the peptide sequence.

-

Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][]

-

p-aminobenzyl alcohol (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the attached drug.[]

-

Dimethylethylamine (DMEA): A moiety that enhances the solubility and improves the pharmacokinetic properties of the linker-drug conjugate.[]

The targeted release mechanism of ADCs utilizing such linkers minimizes systemic toxicity and enhances the therapeutic window of the conjugated payload.[3]

Synthesis Pathway

The synthesis of this compound is a multi-step process involving peptide couplings, protection/deprotection steps, and functional group modifications. The overall synthetic strategy is depicted below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for peptide synthesis and linker functionalization.[3][4]

Part 1: Synthesis of Mal-Phe-C4-COOH (Fragment A)

-

Synthesis of Fmoc-Phe-C4-COOH:

-

Dissolve Nα-Fmoc-L-phenylalanine (1.0 eq) and 5-aminopentanoic acid (1.1 eq) in dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, acidify the mixture with 1N HCl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Synthesis of Mal-Phe-C4-COOH:

-

Dissolve Fmoc-Phe-C4-COOH (1.0 eq) in a solution of 20% piperidine in DMF.

-

Stir at room temperature for 1-2 hours to remove the Fmoc protecting group.

-

Monitor deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under vacuum to remove piperidine and DMF.

-

Dissolve the resulting amine in a suitable solvent like dichloromethane (DCM).

-

Add maleic anhydride (1.1 eq) and stir at room temperature for 2-3 hours to form the maleamic acid.

-

Add acetic anhydride (2.0 eq) and a catalytic amount of sodium acetate.

-

Heat the mixture to 50-60 °C for 1-2 hours to induce cyclization to the maleimide.

-

Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Purify the final product by flash column chromatography.

-

Part 2: Synthesis of H-Val-Cit-PAB-OH (Fragment B)

-

Synthesis of Fmoc-Val-Cit-PAB-OH:

-

A modified procedure to avoid epimerization is recommended.[3] First, couple Fmoc-L-Citrulline with p-aminobenzyl alcohol using HATU and DIPEA in DMF to yield Fmoc-Cit-PAB-OH.

-

Deprotect the Fmoc group using 20% piperidine in DMF.

-

Couple the resulting H-Cit-PAB-OH with Fmoc-L-Valine-OSu (N-hydroxysuccinimide ester) in DMF with DIPEA.[3]

-

Stir at room temperature overnight.

-

Purify the product, Fmoc-Val-Cit-PAB-OH, by preparative HPLC.

-

-

Synthesis of H-Val-Cit-PAB-OH:

-

Dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq) in 20% piperidine in DMF.

-

Stir at room temperature for 1-2 hours.

-

Concentrate the mixture under vacuum to yield the deprotected peptide fragment.

-

Part 3: Final Assembly and DMEA Conjugation

-

Coupling of Fragment A and Fragment B:

-

Dissolve Mal-Phe-C4-COOH (1.0 eq) and H-Val-Cit-PAB-OH (1.0 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir at room temperature for 4-6 hours.

-

Monitor the reaction by LC-MS.

-

Purify the resulting Mal-Phe-C4-Val-Cit-PAB-OH by preparative HPLC.

-

-

Esterification with DMEA:

-

Dissolve Mal-Phe-C4-Val-Cit-PAB-OH (1.0 eq) in a suitable solvent such as DCM.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) or another esterification agent (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add dimethylethylamine (DMEA) (1.2 eq).

-

Stir the reaction at room temperature overnight.

-

Filter the reaction mixture to remove dicyclohexylurea byproduct.

-

Purify the final product, this compound, by preparative HPLC.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Product | Starting Materials | Key Reagents | Expected Yield (%) |

| 1 | Fmoc-Phe-C4-COOH | Fmoc-Phe-OH, 5-aminopentanoic acid | HATU, DIPEA | 80-90 |

| 2 | Mal-Phe-C4-COOH | Fmoc-Phe-C4-COOH, Maleic anhydride | Piperidine, Ac₂O | 60-70 |

| 3 | Fmoc-Val-Cit-PAB-OH | Fmoc-Val-OSu, H-Cit-PAB-OH | DIPEA | 85-95[3] |

| 4 | Mal-Phe-C4-Val-Cit-PAB-OH | Mal-Phe-C4-COOH, H-Val-Cit-PAB-OH | HATU, DIPEA | 70-80 |

| 5 | This compound | Mal-Phe-C4-Val-Cit-PAB-OH, DMEA | DCC, DMAP | 50-60 |

Table 2: Characterization Data

| Compound | Technique | Expected Results |

| This compound | HPLC | Purity: >95% (as determined by peak area at a relevant wavelength, e.g., 254 nm) |

| Mass Spec (ESI-MS) | Calculated [M+H]⁺, observed m/z should match within a narrow tolerance. | |

| ¹H NMR | Chemical shifts and coupling constants consistent with the proposed structure. Signals for aromatic protons of Phe and PAB, aliphatic protons of the C4 linker, Val, and Cit side chains, and the DMEA moiety should be present and have appropriate integrations. | |

| ¹³C NMR | Chemical shifts corresponding to all unique carbon atoms in the molecule. |

Characterization Methodologies

Detailed characterization at each step is crucial to ensure the identity and purity of the intermediates and the final product.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the linker and its intermediates.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 20-30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compounds.[5][6] High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation. Samples are typically dissolved in deuterated solvents like DMSO-d₆ or CDCl₃. The spectra provide information about the chemical environment of protons and carbons, confirming the connectivity of the different fragments.[7][8]

Signaling Pathway and Mechanism of Action

The this compound linker is designed to be stable in the systemic circulation and release its payload upon internalization into target cancer cells.

References

- 1. targetmol.cn [targetmol.cn]

- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. EP3423831B1 - Identification and quantification of conjugated peptides in antibody drug conjugates by mass spectrometry - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mal-Phe-C4-Val-Cit-PAB-DMEA Linker-Payload Core for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multicomponent antibody-drug conjugate (ADC) linker, Mal-Phe-C4-Val-Cit-PAB-DMEA. This advanced linker system is designed for the targeted delivery of cytotoxic agents to cancer cells, emphasizing stability in circulation and controlled payload release within the tumor microenvironment. This document details the function of each component, presents relevant quantitative data from analogous systems, outlines experimental protocols for synthesis and characterization, and provides visual diagrams of key mechanisms and workflows.

Core Components and Their Functions

The this compound linker is a sophisticated chemical entity engineered to connect a potent cytotoxic drug to a monoclonal antibody. Each component plays a crucial role in the overall efficacy and safety of the resulting ADC.

-

Mal (Maleimide): This functional group serves as the conjugation point to the antibody.[][2][3][4][5] It reacts specifically with thiol (-SH) groups on cysteine residues of the antibody, forming a stable thioether bond.[] This allows for precise and stable attachment of the linker-drug complex to the antibody.

-

Phe (Phenylalanine): An amino acid integrated into the linker structure. The inclusion of phenylalanine may contribute to the linker's overall hydrophobicity and can play a role in enzymatic recognition.

-

C4 Linker: This is a four-carbon alkyl spacer that provides spatial separation between the antibody and the rest of the linker-payload complex. This spacing can be critical to ensure that the bulky antibody does not sterically hinder the subsequent enzymatic cleavage of the linker.

-

Val-Cit (Valine-Citrulline): This dipeptide sequence is a key feature of many advanced ADC linkers.[] It is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[] This enzymatic cleavage is the primary mechanism for the targeted release of the cytotoxic payload within the cancer cell. The Val-Cit linker is known for its high stability in plasma, which minimizes premature drug release and associated off-target toxicity.[7][8]

-

PAB (p-aminobenzyl alcohol): This component acts as a self-immolative spacer.[] Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB moiety becomes unstable and spontaneously decomposes, releasing the attached drug in its active form.[9] This "self-immolation" is a critical step for the efficient and traceless release of the payload.

-

DMEA (Dimethylaminoethyl): This moiety is incorporated to enhance the solubility and improve the pharmacokinetic properties of the ADC.[] Many cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility of the ADC. The inclusion of a hydrophilic group like DMEA can mitigate these issues, leading to a more stable and effective therapeutic agent.[2][][11]

Quantitative Data

Quantitative data for the specific this compound linker is not extensively available in the public domain. However, data from structurally similar Val-Cit-PAB linkers can provide valuable insights into its expected performance.

Table 1: Comparative Stability of Val-Cit Containing Linkers in Plasma

| Linker Type | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |

| Glu-Val-Cit | Human | 28 | ~100% | [8] |

| Glu-Val-Cit | Mouse | 28 | ~100% | [8] |

| Val-Cit | Human | 28 | ~100% | [8] |

| Val-Cit | Mouse | 7 | <20% (instability due to Ces1c) | [8] |

| Tandem-cleavage (glucuronide-Val-Cit) | Rat | 7 | >80% | [12][13] |

Table 2: In Vitro Cathepsin B Cleavage of Val-Cit Linkers

| Linker System | Enzyme | Relative Cleavage Rate | Reference |

| Glu-Val-Cit | Cathepsin B | ++++ | [8] |

| Val-Cit | Cathepsin B | +++ | [8] |

| Glu-Val-Cit | Cathepsin L | ++ | [8] |

| Val-Cit | Cathepsin L | +++ | [8] |

| Glu-Val-Cit | Cathepsin S | ++ | [8] |

| Val-Cit | Cathepsin S | ++ | [8] |

Note: The relative cleavage rates are derived from the referenced studies and are intended for comparative purposes.

Experimental Protocols

Synthesis of the this compound Linker-Payload

A detailed, step-by-step synthesis protocol for this specific molecule is proprietary to its manufacturers. However, a general approach based on solid-phase peptide synthesis (SPPS) and standard organic chemistry techniques can be outlined.

-

Solid-Phase Synthesis of the Peptide Backbone: The peptide sequence (Phe-Val-Cit) is synthesized on a solid support resin, typically from the C-terminus to the N-terminus. This involves sequential coupling of Fmoc-protected amino acids.

-

Incorporation of the C4 Spacer and PAB Moiety: The C4 spacer and the PAB group are coupled to the peptide backbone using appropriate activating agents.

-

Attachment of the DMEA Group and Payload: The DMEA moiety and the cytotoxic payload are attached to the PAB group.

-

Introduction of the Maleimide Group: The maleimide group is introduced at the N-terminus of the peptide linker.

-

Cleavage and Purification: The completed linker-payload is cleaved from the solid support resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Conjugation to a Monoclonal Antibody

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.

-

Conjugation Reaction: The purified this compound linker-payload is incubated with the reduced antibody. The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether linkage.

-

Purification of the ADC: The resulting ADC is purified to remove any unreacted linker-payload and other impurities. Size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used for this purpose.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This assay quantifies the rate of payload release in the presence of Cathepsin B.

-

Reaction Setup: The purified ADC is incubated with recombinant human Cathepsin B in an appropriate assay buffer (e.g., pH 5.5) at 37°C.

-

Time-Course Sampling: Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a strong acid).

-

HPLC Analysis: The samples are analyzed by reverse-phase HPLC to separate the intact ADC, the cleaved linker, and the released payload.

-

Quantification: The amount of released payload at each time point is quantified by integrating the corresponding peak area in the HPLC chromatogram.

Plasma Stability Assay

This assay assesses the stability of the ADC in plasma.

-

Incubation: The ADC is incubated in human or mouse plasma at 37°C.

-

Time-Course Sampling: Aliquots are taken at various time points.

-

ADC Capture and Analysis: The ADC is captured from the plasma (e.g., using protein A/G beads) and the drug-to-antibody ratio (DAR) is determined using techniques like HIC-HPLC or LC-MS. A decrease in DAR over time indicates linker instability.

Characterization of the ADC

The final ADC product is thoroughly characterized to ensure its quality and consistency.

-

Drug-to-Antibody Ratio (DAR): Determined by HIC-HPLC, UV-Vis spectroscopy, or mass spectrometry.[14]

-

Purity and Aggregation: Assessed by size exclusion chromatography (SEC).

-

Confirmation of Conjugation Sites: Determined by peptide mapping and mass spectrometry.

-

In Vitro Potency: Evaluated using cell-based cytotoxicity assays.

Mandatory Visualizations

References

- 2. purepeg.com [purepeg.com]

- 3. targetmol.cn [targetmol.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 11. thesolubilitycompany.com [thesolubilitycompany.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Val-Cit-PAB Moiety: A Technical Guide to its Function in Targeted Drug Release

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the valine-citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PAB) moiety in the controlled release of therapeutic agents, a cornerstone of modern targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). We will delve into the molecular mechanisms, quantitative parameters, and essential experimental protocols relevant to the application of this linker technology.

The Core Function: A Tripartite System for Conditional Drug Activation

The Val-Cit-PAB linker is a sophisticated chemical bridge designed to remain stable in the systemic circulation and selectively release its potent payload within the target cell. This functionality is achieved through the coordinated action of its three key components:

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the primary recognition site for specific lysosomal proteases. The Val-Cit motif is efficiently cleaved by Cathepsin B, an enzyme that is highly expressed and active in the acidic environment of lysosomes within cancer cells.[1][2] The hydrophobic valine residue fits into the S2 subsite of Cathepsin B's active site, while the citrulline residue occupies the S1 subsite, facilitating enzymatic hydrolysis of the amide bond.[2]

-

p-Aminobenzyloxycarbonyl (PABC) Spacer: The PABC unit functions as a self-immolative spacer.[2] It acts as a stable connection between the dipeptide and the drug under normal physiological conditions. However, upon cleavage of the Val-Cit dipeptide by Cathepsin B, the PABC moiety becomes electronically unstable.[2]

-

The Self-Immolative Cascade: The enzymatic cleavage of the amide bond between citrulline and the PABC spacer initiates a rapid and spontaneous 1,6-elimination reaction.[2] This "self-immolation" results in the fragmentation of the spacer, releasing the unmodified, active drug, carbon dioxide, and an aromatic remnant.[2] This traceless release mechanism is crucial for ensuring the full potency of the cytotoxic payload.

Quantitative Data on Linker Stability and Cleavage

The stability of the linker in circulation and the efficiency of its cleavage at the target site are critical determinants of an ADC's therapeutic window. The following tables summarize key quantitative data related to the Val-Cit-PAB linker and its enzymatic cleavage.

| Parameter | Value | Species/Conditions | Reference |

| Plasma Stability | |||

| Half-life (t½) of Val-Cit ADC | >95% stability after 14 days | Undiluted BALB/c mouse plasma (for EVCit variant) | [3] |

| Half-life (t½) of Val-Cit ADC | >95% loss of conjugated MMAF after 14 days | Undiluted BALB/c mouse plasma | [3] |

| Stability of Val-Cit ADC | No significant degradation after 28 days | Human plasma at 37°C | [3] |

| Enzymatic Cleavage Kinetics (Model Substrates) | |||

| Cathepsin B kcat/Km for Z-Phe-Arg-AMC | High catalytic efficiency | pH 4.6 and 7.2 | [4] |

| Cathepsin B kcat/Km for Z-Arg-Arg-AMC | Lower catalytic efficiency | pH 4.6 and 7.2 | [4] |

| Cathepsin B Km for Z-Phe-Arg-AMC | Not specified | pH 4.6 and 7.2 | [4] |

| Cathepsin B kcat for Z-Phe-Arg-AMC | Not specified | pH 4.6 and 7.2 | [4] |

| Relative Cleavage Rates | |||

| Val-Ala vs. Val-Cit | ~50% of Val-Cit rate | Cathepsin B | [2] |

| Phe-Lys vs. Val-Cit | ~30-fold faster | Isolated Cathepsin B | [2] |

Visualizing the Process: Diagrams and Workflows

To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.

Detailed Experimental Protocols

Precise and reproducible experimental methods are paramount in the evaluation of ADCs. The following sections provide detailed protocols for key assays.

In Vitro ADC Plasma Stability Assay using LC-MS

Objective: To determine the stability of an ADC and quantify the release of the payload in plasma over time.

Materials:

-

ADC of interest

-

Human, mouse, or rat plasma (sodium heparin or EDTA as anticoagulant)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein A or Protein G magnetic beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

LC-MS system (e.g., Q-TOF or Triple Quadrupole)

Procedure:

-

ADC Incubation:

-

Spike the ADC into pre-warmed (37°C) plasma to a final concentration of 100 µg/mL.

-

Incubate the plasma samples at 37°C in a shaking water bath.

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).

-

Immediately freeze the collected aliquots at -80°C until analysis.

-

-

Immunoaffinity Capture of ADC:

-

Thaw the plasma samples on ice.

-

Add an appropriate amount of Protein A/G magnetic beads to each plasma aliquot.

-

Incubate for 1-2 hours at room temperature with gentle rotation to capture the ADC.

-

Place the tubes on a magnetic rack and discard the supernatant.

-

Wash the beads three times with wash buffer.

-

-

Elution and Sample Preparation:

-

Add elution buffer to the beads and incubate for 5-10 minutes to elute the ADC.

-

Separate the beads on a magnetic rack and transfer the eluate to a new tube.

-

Immediately neutralize the eluate with neutralization buffer.

-

For analysis of the released payload, precipitate the proteins in the supernatant from step 2.2 with 3 volumes of cold ACN. Centrifuge and collect the supernatant.

-

-

LC-MS Analysis:

-

Analyze the eluted ADC and the supernatant containing the free payload separately by LC-MS.

-

Use a suitable reverse-phase column (e.g., C4 for intact ADC, C18 for payload).

-

Employ a gradient of water with 0.1% formic acid (Mobile Phase A) and ACN with 0.1% formic acid (Mobile Phase B).

-

Monitor the intact ADC mass and the mass of the free payload.

-

-

Data Analysis:

-

Quantify the amount of intact ADC and free payload at each time point by integrating the respective peak areas.

-

Calculate the percentage of ADC remaining and payload released over time.

-

Determine the half-life (t½) of the ADC in plasma.

-

In Vitro Cathepsin B Cleavage Assay using HPLC

Objective: To quantify the rate of drug release from a Val-Cit-PAB-linked ADC upon incubation with Cathepsin B.

Materials:

-

ADC with Val-Cit-PAB linker

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5)

-

Activation buffer (e.g., assay buffer containing 10 mM DTT)

-

Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in ACN)

-

HPLC system with a UV detector

-

Reverse-phase HPLC column (e.g., C18, 3.5 µm)

Procedure:

-

Enzyme Activation:

-

Prepare a stock solution of Cathepsin B in assay buffer.

-

Activate the enzyme by incubating it in activation buffer for 15-30 minutes at 37°C.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the ADC to the pre-warmed assay buffer to a final concentration of 10-20 µM.

-

Initiate the reaction by adding the activated Cathepsin B to a final concentration of 100-200 nM.

-

Incubate the reaction mixture at 37°C.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of quenching solution.

-

Centrifuge the quenched samples at high speed for 10 minutes to pellet the precipitated protein.

-

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject the sample onto the C18 column.

-

Use a gradient of water with 0.1% TFA (Mobile Phase A) and ACN with 0.1% TFA (Mobile Phase B).

-

Monitor the elution of the released payload and the remaining ADC-payload at a suitable wavelength (e.g., 254 nm or the payload's specific absorbance maximum).

-

-

Data Analysis:

-

Integrate the peak area of the released payload at each time point.

-

Create a standard curve of the free payload to quantify its concentration.

-

Plot the concentration of the released payload versus time to determine the initial rate of cleavage.

-

Conclusion

The Val-Cit-PAB moiety represents a highly successful and widely adopted strategy for achieving tumor-specific drug release in the context of ADCs. Its clever design, which combines enzymatic specificity with a self-immolative chemical trigger, provides a robust mechanism for delivering potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity. A thorough understanding of its function, coupled with rigorous quantitative analysis and well-defined experimental protocols, is essential for the continued development and optimization of this critical drug delivery platform. The methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

- 1. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00997C [pubs.rsc.org]

- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Protocol for the Cysteine-Directed Conjugation of Mal-Phe-C4-Val-Cit-PAB-DMEA to Monoclonal Antibodies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1][2] An ADC consists of three primary components: a monoclonal antibody (mAb) that selectively targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1] The design of the linker is critical, as it must remain stable in circulation and then efficiently release the payload within the target cell.[3][4]

This document provides a detailed protocol for the conjugation of a specific linker-payload, Mal-Phe-C4-Val-Cit-PAB-DMEA , to a monoclonal antibody via cysteine-directed conjugation. This advanced linker system incorporates several key features:

-

Maleimide (Mal) Group: A thiol-reactive moiety for site-specific conjugation to cysteine residues on the antibody.[5]

-

Valine-Citrulline (Val-Cit) Dipeptide: An enzymatically cleavable sequence that is selectively hydrolyzed by lysosomal proteases, such as Cathepsin B, which are overexpressed in many tumor cells.[6][7][8]

-

p-Aminobenzyl (PAB) Spacer: A self-immolative unit that, upon cleavage of the Val-Cit linker, spontaneously releases the attached drug.[6]

-

DMEA Payload: A potent cytotoxic agent. For the context of this protocol, we refer to DMEA as part of a nemorubicin-derivative payload (e.g., DMEA-PNU-159682), which acts as a DNA-damaging agent.[9]

This protocol outlines the partial reduction of the antibody's interchain disulfide bonds, the conjugation reaction with the maleimide-functionalized linker-payload, and the subsequent purification and characterization of the resulting ADC.

Mechanism of Action

The therapeutic efficacy of an ADC is contingent upon a sequence of events, starting from systemic administration and culminating in the targeted killing of cancer cells.

Caption: ADC Mechanism of Action from administration to cell apoptosis.

The process begins with the ADC circulating in the bloodstream, where the linker remains stable to prevent premature drug release.[4][10] Upon reaching the tumor site, the antibody portion of the ADC binds specifically to its target antigen on the surface of a cancer cell.[2] This binding event triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex into an endosome.[10][11] The endosome then fuses with a lysosome, exposing the ADC to a highly acidic and enzyme-rich environment.[11] Within the lysosome, proteases like Cathepsin B recognize and cleave the Val-Cit dipeptide sequence of the linker.[6][12] This cleavage initiates the spontaneous self-immolation of the PAB spacer, leading to the release of the active DMEA payload directly inside the cancer cell.[6] The freed payload can then exert its cytotoxic effect, such as inducing DNA damage, which ultimately leads to apoptotic cell death.[13][14]

Experimental Protocols

This section provides a step-by-step methodology for the synthesis and initial evaluation of a cysteine-linked ADC.

Materials and Reagents

| Reagent | Supplier | Purpose |

| Monoclonal Antibody (e.g., IgG1) | In-house/Commercial | Targeting vehicle |

| This compound | Commercial | Linker-Payload |

| Tris(2-carboxyethyl)phosphine (TCEP) | Standard Supplier | Reducing Agent |

| Borate Buffered Saline (BBS), pH 7.4 | In-house Preparation | Reaction & Storage Buffer |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Standard Supplier | Solvent for Linker-Payload |

| Amicon Ultra Centrifugal Filters (10 kDa MWCO) | MilliporeSigma | Buffer Exchange/Purification |

| Zeba™ Spin Desalting Columns (7K MWCO) | Thermo Fisher | Purification |

| HPLC System (SEC, HIC, RP) | Standard Supplier | ADC Characterization |

| Mass Spectrometer (e.g., Q-TOF) | Standard Supplier | DAR Confirmation |

Protocol Part 1: Antibody Reduction

This step partially reduces the interchain disulfide bonds of the antibody to generate free sulfhydryl (thiol) groups for conjugation. The number of accessible thiols can be controlled by optimizing the molar equivalents of the reducing agent and reaction time.

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable, degassed buffer such as Borate Buffered Saline (BBS) at pH 7.4. It is critical to use a buffer free of any primary amines or thiols.

-

TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in the same reaction buffer.

-

Reduction Reaction: Add a calculated molar excess of TCEP to the antibody solution. A starting point is 3-6 molar equivalents of TCEP per mole of antibody.[15][16]

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.[16][17]

-

Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column or through buffer exchange with centrifugal filters. This step is crucial as residual TCEP can react with the maleimide linker-payload.

Protocol Part 2: Conjugation Reaction

This protocol involves the Michael addition reaction between the maleimide group of the linker-payload and the newly generated free thiols on the antibody.

-

Linker-Payload Preparation: Dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.[18] This should be done immediately before use to minimize hydrolysis of the maleimide group.

-

Conjugation: To the reduced and purified antibody solution, add a slight molar excess of the linker-payload stock solution. A starting point is a 5-10 fold molar excess of the linker-payload relative to the antibody.[17]

-

Reaction Conditions: Allow the conjugation reaction to proceed for 1-2 hours at room temperature (20-25°C) or overnight at 4°C, protected from light. The reaction buffer pH should be maintained between 7.0 and 7.5 for optimal maleimide-thiol reactivity.[18]

-

Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

Protocol Part 3: ADC Purification

Purification is necessary to remove unconjugated linker-payload, solvents, and any reaction byproducts.

-

Primary Purification: The primary method for purification is Size-Exclusion Chromatography (SEC), which separates the larger ADC from the smaller, unconjugated linker-payload molecules.

-

Alternative Methods: Alternatively, buffer exchange using centrifugal filters (10 kDa MWCO) or dialysis can be performed for smaller-scale preparations. Repeat the buffer exchange process 3-5 times to ensure complete removal of impurities.

-

Final Formulation: The purified ADC should be formulated in a suitable storage buffer (e.g., PBS or BBS) and the concentration determined by UV-Vis spectrophotometry at 280 nm.

-

Storage: Store the final ADC solution at 2-8°C for short-term use or at -80°C for long-term storage.[18]

Caption: Experimental workflow for ADC conjugation and characterization.

ADC Characterization and Data Presentation

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.[1][19] Key quality attributes include the drug-to-antibody ratio (DAR), purity, and in vitro potency.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is the average number of drug molecules conjugated to a single antibody and is a critical parameter affecting both the potency and pharmacokinetics of the ADC.[19]

-

Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method that separates ADC species based on the number of conjugated drugs.[20] The increasing hydrophobicity of the linker-payload results in longer retention times for species with higher DAR values (DAR2, DAR4, etc.). The average DAR is calculated from the weighted area of each peak.[]

-

Reversed-Phase Liquid Chromatography (RP-LC): For cysteine-conjugated ADCs, the sample can be analyzed under reducing conditions to separate the light and heavy chains. RP-HPLC can then resolve the unconjugated chains from those carrying one or more drug molecules.[20][22]

-

Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS provides a precise measurement of the molecular weight, allowing for the identification of different drug-loaded species and the calculation of the average DAR.[23][24]

Table 1: Representative DAR Analysis Data by HIC

| Peak ID | Retention Time (min) | Peak Area (%) | Inferred DAR | Weighted Value (Area x DAR) |

| 1 | 8.5 | 10.2 | 0 | 0.0 |

| 2 | 12.1 | 35.5 | 2 | 71.0 |

| 3 | 14.8 | 45.3 | 4 | 181.2 |

| 4 | 16.9 | 8.1 | 6 | 48.6 |

| 5 | 18.5 | 0.9 | 8 | 7.2 |

| Total | 100.0 | 308.0 | ||

| Average DAR | 3.08 |

Note: Average DAR is calculated as the sum of weighted values divided by the total peak area (100).

Purity and Aggregation Analysis

-

Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates) or fragments.[1] Aggregation can affect the stability and immunogenicity of the ADC.

-

SDS-PAGE: Analysis under non-reducing and reducing conditions can provide qualitative information about the successful conjugation and integrity of the antibody chains.

In Vitro Cytotoxicity Assay

The biological activity of the ADC is determined by assessing its ability to kill target cancer cells in vitro. The half-maximal inhibitory concentration (IC₅₀) is a key metric of ADC potency.[25]

Protocol: MTT/XTT Assay

-

Cell Seeding: Seed a target antigen-positive cancer cell line in a 96-well plate at an appropriate density and allow cells to adhere overnight.

-

ADC Treatment: Treat the cells with a serial dilution of the purified ADC, a non-targeted ADC control, and the unconjugated antibody.

-

Incubation: Incubate the plates for 72-96 hours.

-

Viability Reagent: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.[25] Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt to a colored formazan product.[25]

-

Absorbance Measurement: For MTT, solubilize the formazan crystals with DMSO or SDS and read the absorbance. For XTT, the product is water-soluble and absorbance can be read directly.[25]

-

IC₅₀ Calculation: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.[25]

Table 2: Representative In Vitro Cytotoxicity Data

| Compound | Target Cell Line (Antigen-Positive) IC₅₀ (nM) | Control Cell Line (Antigen-Negative) IC₅₀ (nM) |

| Test ADC | 0.58 | > 1000 |

| Non-Targeted ADC | > 1000 | > 1000 |

| Unconjugated Antibody | No effect | No effect |

| Free DMEA Payload | 0.02 | 0.03 |

Conclusion

This application note provides a comprehensive framework for the successful conjugation of this compound to a monoclonal antibody. The detailed protocols for antibody reduction, conjugation, purification, and characterization enable researchers to produce and evaluate high-quality ADCs. The combination of a site-specific conjugation strategy with a protease-cleavable linker system represents a sophisticated approach in the development of next-generation targeted cancer therapies. Careful optimization of each step and thorough characterization of the final product are paramount to achieving a safe and effective therapeutic agent.

References

- 1. pharmafocusamerica.com [pharmafocusamerica.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. bioivt.com [bioivt.com]

- 11. m.youtube.com [m.youtube.com]

- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 13. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. tcichemicals.com [tcichemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. blog.crownbio.com [blog.crownbio.com]

- 22. hpst.cz [hpst.cz]

- 23. rapidnovor.com [rapidnovor.com]

- 24. sciex.com [sciex.com]

- 25. benchchem.com [benchchem.com]

Application Notes and Protocols for the Use of Mal-Phe-C4-Val-Cit-PAB-DMEA in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of the Mal-Phe-C4-Val-Cit-PAB-DMEA linker-payload in the development of Antibody-Drug Conjugates (ADCs). This document outlines the structure and mechanism of action of the linker-payload, detailed protocols for conjugation and characterization, and methods for evaluating the stability and efficacy of the resulting ADC.

Introduction to this compound

The this compound is a sophisticated linker-payload system designed for the targeted delivery of cytotoxic agents to cancer cells. It comprises several key functional components:

-

Maleimide (Mal): A reactive group that specifically forms a stable covalent bond with free thiol (sulfhydryl) groups on cysteine residues of a monoclonal antibody (mAb).[]

-

Phenylalanine-C4 (Phe-C4): A hydrophobic spacer element that can influence the physicochemical properties of the ADC.

-

Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][2] This enzymatic cleavage ensures the selective release of the cytotoxic payload within the target cancer cells.

-

p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, following the cleavage of the Val-Cit linker, spontaneously releases the attached drug in its active form.[2]

-

Dimethylaminoethylamine (DMEA): A moiety that can enhance the solubility and reduce the aggregation of the linker-payload and the final ADC, potentially improving its pharmacokinetic properties.[]

The targeted delivery and controlled release mechanism of this linker-payload system aims to maximize the therapeutic window of the ADC by increasing its efficacy against cancer cells while minimizing systemic toxicity.

Experimental Protocols

This protocol describes the conjugation of the this compound linker-payload to a monoclonal antibody via a thiol-maleimide reaction. The process involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups, followed by the conjugation reaction with the maleimide-containing linker-payload.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound linker-payload

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reaction buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.5-8.0, degassed

-

Quenching reagent: N-acetylcysteine

-

Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

-

Antibody Reduction:

-

Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.

-

Add a 10-20 molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours with gentle mixing.

-

-

Linker-Payload Preparation:

-

Dissolve the this compound linker-payload in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

-

Conjugation Reaction:

-

Cool the reduced antibody solution to room temperature.

-

Add a 1.5 to 2-fold molar excess of the dissolved linker-payload to the reduced antibody solution per thiol group.

-

Incubate the reaction mixture at room temperature for 1 hour with gentle agitation, protected from light.

-

-

Quenching:

-

Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.

-

Incubate for 20 minutes at room temperature.

-

-

Purification:

-

Purify the ADC from unconjugated linker-payload and other reaction components using SEC or TFF.

-

Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the protein concentration by measuring absorbance at 280 nm.

-

Determine the Drug-to-Antibody Ratio (DAR).

-

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.

Method 1: UV-Vis Spectroscopy

This method is a rapid way to estimate the average DAR.

Procedure:

-

Measure the absorbance of the purified ADC at 280 nm and the wavelength of maximum absorbance for the payload.

-

Calculate the concentrations of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law.

-

The DAR is the molar ratio of the payload to the antibody.

Method 2: Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, allowing for the quantification of different drug-loaded species.

Procedure:

-

Equilibrate an HIC column with a high-salt mobile phase.

-

Inject the purified ADC onto the column.

-

Elute the ADC species with a decreasing salt gradient.

-

The retention time increases with the number of conjugated drug molecules.

-

Calculate the average DAR by integrating the peak areas of the different drug-loaded species.

This assay evaluates the stability of the ADC in plasma, monitoring for premature drug release.

Materials:

-

Purified ADC

-

Human and mouse plasma

-

Incubator at 37°C

-

LC-MS/MS system

Procedure:

-

Incubate the ADC in human and mouse plasma at a concentration of 100 µg/mL at 37°C.

-

At various time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots of the plasma samples.

-

Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and any released payload.

-

Calculate the percentage of intact ADC remaining at each time point to determine the stability profile. Val-Cit linkers are known to be stable in human plasma but can show instability in mouse plasma due to cleavage by carboxylesterase 1C.[3]

This assay determines the potency of the ADC against cancer cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Purified ADC, unconjugated antibody, and free payload

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

-

Incubate the plates for 72-120 hours.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

These studies evaluate the anti-tumor activity and tolerability of the ADC in animal models.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Tumor cells for xenograft model

-

Purified ADC

-

Vehicle control

Procedure:

-

Xenograft Model Establishment:

-

Subcutaneously implant tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

MTD Study:

-

Administer escalating single doses of the ADC to different groups of tumor-bearing mice.

-

Monitor the mice for signs of toxicity and body weight loss for at least 14 days.

-

The MTD is defined as the highest dose that does not cause severe toxicity or more than 20% body weight loss.

-

-

Efficacy Study:

-

Randomize tumor-bearing mice into treatment groups (vehicle control, unconjugated antibody, and ADC at one or more dose levels below the MTD).

-

Administer the treatments intravenously.

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor until tumors in the control group reach a predetermined size or for a specified duration.

-

Evaluate the anti-tumor activity based on tumor growth inhibition.

-

Data Presentation

Quantitative data from the characterization and evaluation of an ADC are crucial for its development. The following tables provide a template for summarizing such data. Note: The data presented below are representative examples for ADCs with similar Val-Cit-PAB linkers and are for illustrative purposes only. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: ADC Conjugation and Characterization

| Parameter | Representative Value | Method |

| Average DAR | 3.5 - 4.5 | HIC / UV-Vis |

| Conjugation Efficiency | >90% | HIC |

| Monomer Purity | >95% | SEC |

| Endotoxin Level | < 1 EU/mg | LAL Assay |

Table 2: In Vitro Plasma Stability

| Species | Time (hours) | % Intact ADC Remaining |

| Human | 168 | >95% |

| Mouse | 168 | ~30% |

Table 3: In Vitro Cytotoxicity

| Cell Line | Antigen Expression | IC50 (ng/mL) |

| SK-BR-3 | High HER2 | 10 - 50 |

| NCI-N87 | High HER2 | 15 - 60 |

| MDA-MB-468 | HER2 Negative | >1000 |

Table 4: In Vivo Efficacy and Tolerability

| Parameter | Representative Value | Animal Model |

| MTD (single dose) | 10 mg/kg | Nude Mice |

| Efficacious Dose | 3 - 5 mg/kg | NCI-N87 Xenograft |

| Tumor Growth Inhibition | >80% | NCI-N87 Xenograft |

Visualizations

Visual representations of key processes and workflows can aid in understanding the principles of ADC development.

References

Application Notes and Protocols for Site-Specific ADC Synthesis Using Mal-Phe-C4-Val-Cit-PAB-DMEA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of Mal-Phe-C4-Val-Cit-PAB-DMEA, a sophisticated, cleavable linker, in the site-specific synthesis of ADCs.

The this compound linker is designed for enhanced stability and controlled payload release. Its key components include:

-

Maleimide (Mal): Enables covalent, site-specific conjugation to thiol groups on the antibody, such as those from reduced interchain disulfides or engineered cysteines.

-

Phenylalanine-C4 (Phe-C4): A spacer element that can influence the physicochemical properties of the linker.

-

Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures targeted payload release within cancer cells.[1]

-

p-Aminobenzyl Carbamate (PAB): A self-immolative spacer that releases the unconjugated payload upon cleavage of the Val-Cit linker.

-

Dimethylaminoethylamine (DMEA): A moiety designed to enhance the solubility and improve the pharmacokinetic properties of the ADC.[1]

These application notes provide a comprehensive guide to the synthesis, characterization, and in vitro evaluation of ADCs utilizing the this compound linker.

Data Presentation: Illustrative Quantitative Data